molecular formula C27H25FN6O7 B15238149 ((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate

((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate

Katalognummer: B15238149
Molekulargewicht: 564.5 g/mol
InChI-Schlüssel: PNEISXBKVKKUOJ-YLHGCELOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate (hereafter referred to as Compound A) is a fluorinated nucleoside analog with a complex heterocyclic architecture. Its molecular formula is C27H25FN6O7, and it has a molecular weight of 564.52 g/mol . Structurally, it features:

  • A tetrahydrofuran core with stereospecific substitutions (2R,3R,4S,5R configuration).
  • A benzoyloxy group at the 4-position and a fluoro substituent at the 3-position of the tetrahydrofuran ring.
  • A 1,2,3-triazolo[4,5-d]pyrimidin-7-one moiety linked to the 5-position of the tetrahydrofuran, further modified with an isobutyramido group at the 5-position of the triazolopyrimidine ring.

This compound is likely designed for pharmaceutical applications, given the presence of fluorine (which enhances metabolic stability) and the triazolopyrimidine scaffold (a common pharmacophore in antiviral or anticancer agents) .

Eigenschaften

Molekularformel

C27H25FN6O7

Molekulargewicht

564.5 g/mol

IUPAC-Name

[(2R,3R,4S,5R)-4-benzoyloxy-3-fluoro-5-[5-(2-methylpropanoylamino)-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C27H25FN6O7/c1-14(2)22(35)30-27-29-21-19(23(36)31-27)32-33-34(21)24-20(41-26(38)16-11-7-4-8-12-16)18(28)17(40-24)13-39-25(37)15-9-5-3-6-10-15/h3-12,14,17-18,20,24H,13H2,1-2H3,(H2,29,30,31,35,36)/t17-,18-,20-,24-/m1/s1

InChI-Schlüssel

PNEISXBKVKKUOJ-YLHGCELOSA-N

Isomerische SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)F)OC(=O)C5=CC=CC=C5

Kanonische SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)F)OC(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Biologische Aktivität

The compound ((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate (CAS No. 2080404-22-2) is a synthetic derivative with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and databases.

PropertyValue
Molecular FormulaC27H25FN6O7
Molecular Weight564.5 g/mol
StructureChemical Structure

The compound exhibits its biological activity primarily through interactions with specific biological pathways. It has been identified as a potential inhibitor of certain enzymes involved in nucleic acid metabolism. The presence of the triazole and pyrimidine moieties suggests that it may interfere with enzyme functions critical to cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Anticancer Properties

Preliminary studies have shown that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. Specific assays have reported a reduction in cell viability in treated cancer cells compared to controls.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could explain its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL for S. aureus, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Cancer Cell Line Studies : In a series of experiments conducted on human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxic effects with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to untreated controls.

Safety Profile

Toxicological assessments reveal that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential toxicity in vivo.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Compound A

The following compounds share structural motifs with Compound A, enabling comparative analysis of their chemical and functional properties:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity Source
Compound A C27H25FN6O7 564.52 - 3-Fluoro, 4-benzoyloxy tetrahydrofuran
- 5-Isobutyramido-triazolopyrimidin-7-one
Not specified
Compound 7h <sup>1</sup> C15H17N7O4S 415.41 - 7-Amino-triazolopyrimidine
- Propylthio group
Antiplatelet activity (IC50 = 0.8 µM)
Compound 7i <sup>1</sup> C26H26F2N8O4S 608.61 - 3,4-Difluorophenyl cyclopropane
- Propylthio group
Antiplatelet activity (IC50 = 0.5 µM)
Compound in <sup>2</sup> C25H19ClFN3O5 495.89 - 4-Chloro-pyrrolo[2,3-d]pyrimidine
- 3-Benzoyloxy, 4-fluoro tetrahydrofuran
Not specified
Compound in <sup>3</sup> C23H19ClFN5O5 523.88 - 6-Chloro-purine
- 3-Benzoyloxy, 4-fluoro tetrahydrofuran
Not specified
Compound in <sup>4</sup> C20H17FO6 372.34 - 4-Fluoro, 4-methyl tetrahydrofuran lactone Fluorinated pharmaceutical intermediate

<sup>1</sup> From ; <sup>2</sup> CAS 169516-55-6; <sup>3</sup> CAS 135473-15-3; <sup>4</sup> CAS 874638-80-7.

Key Comparative Insights

Core Scaffold Variations: Compound A and the compound in share a tetrahydrofuran core with benzoyloxy and fluoro substituents. However, Compound A’s triazolopyrimidine moiety contrasts with the pyrrolo[2,3-d]pyrimidine in , which may alter DNA/RNA binding affinity .

Functional Group Impact :

  • The isobutyramido group in Compound A may enhance solubility compared to the propylthio group in Compounds 7h and 7i, which are associated with higher lipophilicity and antiplatelet potency .
  • The 3,4-difluorophenyl cyclopropane in Compound 7i introduces steric bulk and electronic effects, contributing to its superior antiplatelet activity (IC50 = 0.5 µM vs. 0.8 µM for 7h) .

Fluorination Effects: Compound A’s 3-fluoro substituent likely improves metabolic stability compared to non-fluorinated analogs like those in , which are intermediates for fluorinated drugs .

Synthetic Challenges :

  • The synthesis of Compound A (and analogs in ) involves multi-step routes with stereochemical control , as seen in the use of chiral tetrahydrofuran intermediates and regioselective triazole formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.